(R)-1-(2-Bromophenyl)ethanamine

Description

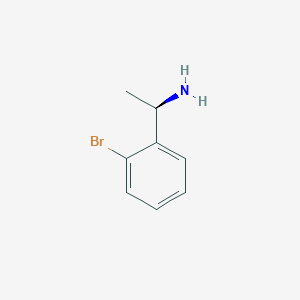

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368894 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113974-24-6 | |

| Record name | (R)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(2-Bromophenyl)ethanamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and pharmacological properties of (R)-1-(2-Bromophenyl)ethanamine, a chiral amine that serves as a valuable building block in medicinal chemistry and drug discovery. This document summarizes its known properties, outlines potential synthetic routes, and explores its relevance in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a chiral primary amine with the molecular formula C₈H₁₀BrN.[1] Its chemical structure consists of an ethylamine backbone attached to a benzene ring substituted with a bromine atom at the ortho position. The "(R)" designation indicates the stereochemistry at the chiral center.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| CAS Number | 113974-24-6 | [1] |

| Appearance | Not specified (likely a liquid) | |

| Boiling Point (Predicted) | 248.5 ± 15.0 °C at 760 mmHg | [2] |

| XLogP3-AA (Computed) | 1.9 | [1] |

| Topological Polar Surface Area | 26.02 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Enantioselective Preparation

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis from 2'-Bromoacetophenone

A plausible and efficient route to this compound involves the asymmetric reduction of an intermediate derived from 2'-bromoacetophenone. This multi-step synthesis is outlined below.

Experimental Workflow: Asymmetric Synthesis

References

(R)-1-(2-Bromophenyl)ethanamine CAS number and molecular structure

An In-depth Technical Guide to (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral amine that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its stereospecific configuration and the presence of a bromo-functionalized phenyl group make it a versatile intermediate for introducing chirality and for further molecular elaboration through cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Core Data

Chemical Identity and Properties

The fundamental properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 113974-24-6 | [1] |

| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK--N | [1] |

| InChI Key | DSAXBVQQKYZELF-ZCFIWIBFSA-N | [1] |

| Appearance | Colorless Clear Liquid | |

| Purity | ≥98% (typical) | |

| Storage | 4°C, protect from light |

Spectroscopic and Physicochemical Data

| Data Type | Description |

| ¹H NMR | Expected signals for aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₂). |

| ¹³C NMR | Expected signals for the aromatic carbons, the chiral methine carbon, and the methyl carbon. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

| Optical Rotation | A specific rotation value indicating the enantiomeric purity of the compound. |

Synthesis Protocols

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

Asymmetric Synthesis via Catalytic Reduction

A common and efficient method for preparing chiral amines is the asymmetric reduction of the corresponding ketone. In this case, 2'-bromoacetophenone serves as the prochiral starting material.

Experimental Workflow: Asymmetric Reduction

Caption: Asymmetric synthesis of this compound.

Detailed Methodology (Illustrative Protocol based on similar reductions):

This protocol is based on general procedures for the asymmetric reduction of ketones and subsequent conversion to amines.

-

Asymmetric Reduction of 2'-Bromoacetophenone:

-

To a solution of 2'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., isopropanol or methanol) is added a chiral catalyst (e.g., a Ru-based catalyst or an alcohol dehydrogenase).

-

A reducing agent (e.g., hydrogen gas under pressure or a hydride source) is introduced.

-

The reaction is stirred at a controlled temperature until completion, monitored by TLC or HPLC.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting crude (R)-1-(2-bromophenyl)ethanol is purified by column chromatography.

-

-

Conversion of the Alcohol to the Amine:

-

The purified (R)-1-(2-bromophenyl)ethanol is converted to a good leaving group, for example, by reaction with mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine).

-

The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to yield the corresponding azide.

-

The azide is subsequently reduced to the primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation (H₂/Pd-C).

-

An acidic workup followed by basification and extraction yields the final product, this compound, which can be further purified by distillation or chromatography.

-

Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine

An alternative approach involves the synthesis of the racemic amine followed by separation of the enantiomers.

Logical Relationship: Chiral Resolution

Caption: Chiral resolution of racemic 1-(2-Bromophenyl)ethanamine.

Detailed Methodology (General Protocol):

-

Diastereomeric Salt Formation:

-

Racemic 1-(2-bromophenyl)ethanamine is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (typically 0.5-1.0 equivalents), in the same solvent is added.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

-

Isolation of the Diastereomeric Salt:

-

The precipitated salt is collected by filtration and washed with a small amount of cold solvent.

-

The enantiomeric excess of the amine in the salt can be determined by chiral HPLC analysis after liberating a small sample.

-

The salt can be recrystallized to improve diastereomeric purity if necessary.

-

-

Liberation of the Free Amine:

-

The isolated diastereomeric salt is suspended in water and a strong base (e.g., aqueous NaOH) is added to deprotonate the amine.

-

The free amine is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the enantiomerically enriched this compound.

-

Applications in Drug Development

Chiral amines are critical intermediates in the synthesis of a vast number of active pharmaceutical ingredients (APIs). This compound is a valuable synthon for the following reasons:

-

Introduction of Chirality: It allows for the direct incorporation of a specific stereocenter into a target molecule, which is crucial for biological activity and reducing off-target effects.

-

Scaffold for Further Functionalization: The primary amine provides a reactive handle for amide bond formation, reductive amination, and other nitrogen-based transformations.

-

Potential for Cross-Coupling: The bromo-substituent on the phenyl ring is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.

Conclusion

This compound is a key chiral building block with significant potential in synthetic and medicinal chemistry. Understanding its properties and the methodologies for its preparation is essential for researchers and professionals in the field of drug discovery and development. The choice between asymmetric synthesis and chiral resolution will depend on factors such as cost, scalability, and the availability of catalysts and resolving agents.

References

Synthesis of Enantiomerically Pure (R)-1-(2-Bromophenyl)ethanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways to obtain enantiomerically pure (R)-1-(2-Bromophenyl)ethanamine, a valuable chiral building block in the synthesis of various pharmaceutical compounds. The guide details three principal strategies: asymmetric synthesis, chiral resolution of a racemic mixture, and enzymatic kinetic resolution. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualized workflows to facilitate understanding and implementation in a laboratory setting.

Asymmetric Synthesis via Reductive Amination of a Prochiral Ketone

Asymmetric synthesis offers a direct route to the desired enantiomer, often with high efficiency and enantioselectivity. A prominent method involves the diastereoselective reduction of a chiral N-sulfinylimine, derived from the corresponding ketone and a chiral sulfinamide auxiliary, such as tert-butanesulfinamide (tBS).

Experimental Protocol: Asymmetric Synthesis using (R)-tert-Butanesulfinamide

This protocol is adapted from established methodologies for the asymmetric synthesis of chiral amines.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a solution of 2'-bromoacetophenone (1.0 eq) in anhydrous THF (0.5 M), add (R)-tert-butanesulfinamide (1.05 eq).

-

Add Ti(OEt)₄ (2.0 eq) and heat the mixture to 65 °C.

-

Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing with ethyl acetate.

-

Separate the organic phase, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine, which can be used in the next step without further purification.

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-tert-butanesulfinyl imine from the previous step in anhydrous THF (0.2 M) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

-

Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C and monitor its progress by TLC (typically 1-3 hours).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the corresponding N-sulfinyl amine.

Step 3: Cleavage of the Sulfinyl Group

-

Dissolve the purified N-sulfinyl amine in methanol (0.2 M).

-

Add a solution of HCl in dioxane (4.0 M, 4.0 eq) and stir the mixture at room temperature for 1 hour.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether.

-

Basify the aqueous layer to pH > 12 with a 2 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Quantitative Data: Asymmetric Synthesis

| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |

| 1 | N-tert-Butanesulfinyl Imine | >90 | N/A |

| 2 & 3 | This compound | 75-85 (over two steps) | >98 |

Diagram of the Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic 1-(2-Bromophenyl)ethanamine

Chiral resolution is a classical method that involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using L-(+)-Tartaric Acid

Step 1: Formation of Diastereomeric Salts

-

Dissolve racemic 1-(2-bromophenyl)ethanamine (1.0 eq) in a minimal amount of a suitable solvent, such as methanol or ethanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to induce crystallization of the less soluble diastereomeric salt.

Step 2: Fractional Crystallization

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is the first crop of crystals, enriched in one diastereomer.

-

The mother liquor, now enriched in the other diastereomer, can be concentrated and recrystallized to obtain a second crop.

-

The enantiomeric purity of the salt can be improved by further recrystallizations. Monitor the optical purity of the amine obtained from a small sample of the salt after each crystallization.

Step 3: Liberation of the Free Amine

-

Suspend the recrystallized diastereomeric salt in water.

-

Add a 2 M aqueous solution of a strong base (e.g., NaOH or K₂CO₃) until the pH is greater than 12, ensuring the complete decomposition of the salt.

-

Extract the liberated free amine into an organic solvent such as dichloromethane or diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.

Quantitative Data: Chiral Resolution

| Step | Product | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |

| 1 & 2 | Diastereomeric Salt | Variable (depends on number of recrystallizations) | >95 (after sufficient recrystallizations) |

| 3 | This compound | <50 (theoretical max for one enantiomer) | >99 |

Diagram of the Chiral Resolution Workflow

Spectroscopic Characterization of (R)-1-(2-Bromophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (R)-1-(2-Bromophenyl)ethanamine, a chiral amine of interest in pharmaceutical research and development. The guide details predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring this data.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds. These tables summarize the expected quantitative data for easy reference and comparison.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~ 1.4 - 1.6 | Doublet (d) | ~ 6.5 - 7.0 |

| NH₂ | ~ 1.5 - 2.5 | Broad Singlet (br s) | - |

| CH | ~ 4.2 - 4.4 | Quartet (q) | ~ 6.5 - 7.0 |

| Ar-H | ~ 7.1 - 7.6 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~ 24 - 26 |

| CH | ~ 50 - 55 |

| C-Br | ~ 122 - 124 |

| Ar-C | ~ 127 - 129 |

| Ar-C | ~ 128 - 130 |

| Ar-C | ~ 132 - 134 |

| Ar-C (quaternary) | ~ 144 - 146 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| N-H | 3300 - 3500 (two bands) | Asymmetric and symmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2970 | Stretching |

| N-H | 1580 - 1650 | Bending (scissoring) |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1020 - 1250 | Stretching |

| C-Br | 515 - 690 | Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity | Notes |

| 200/202 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (¹⁹Br/⁸¹Br) |

| 185/187 | [M - CH₃]⁺ | Loss of a methyl group |

| 120 | [M - Br]⁺ | Loss of a bromine radical |

| 105 | [C₈H₉]⁺ | Benzyl cation derivative |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts to the internal standard (TMS at 0 ppm).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of neat this compound between two KBr or NaCl plates.

-

ATR: Apply a small amount of the neat liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Record a background spectrum of the empty sample holder (or clean ATR crystal) before running the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Data Processing: The software will automatically perform the Fourier transform to generate the IR spectrum. Identify and label the characteristic absorption peaks.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1]

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40 - 400.

-

Introduction Method: Direct infusion or via Gas Chromatography (GC) for separation from any impurities.

-

-

Data Acquisition (ESI mode):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

-

Introduction Method: Direct infusion via a syringe pump.

-

-

Data Processing: The mass spectrum will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z). Identify the molecular ion peak and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Characterization

References

The Ortho-Bromo Substituent: A Linchpin in the Physicochemical and Structural Landscape of Chiral Amines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a bromine atom at the ortho position of a chiral amine's aromatic ring can profoundly influence its fundamental properties, impacting everything from its basicity and lipophilicity to its metabolic fate and solid-state architecture. This technical guide provides a comprehensive analysis of the multifaceted role of the ortho-bromo substituent, offering valuable insights for the design and development of novel chiral amine-based therapeutics. Through a detailed examination of quantitative data, experimental protocols, and structural visualizations, this document serves as a critical resource for professionals in the field of drug discovery and development.

Impact on Physicochemical Properties: pKa and Lipophilicity

The introduction of an ortho-bromo substituent instigates a predictable shift in the physicochemical properties of chiral amines, primarily affecting their acid dissociation constant (pKa) and lipophilicity (logP). These parameters are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The Ortho-Effect on Basicity (pKa)

The ortho-bromo group typically leads to a decrease in the basicity (a lower pKa value) of the amine. This phenomenon, often referred to as the "ortho-effect," is a combination of through-bond inductive effects and through-space steric interactions. The electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen, making the lone pair less available for protonation.[1][2][3][4] Steric hindrance from the bulky bromine atom can also impede the solvation of the protonated amine, further disfavoring its formation and thus lowering the pKa.[1]

For instance, the experimental pKa of aniline is approximately 4.6, while that of 2-bromoaniline is significantly lower, around 2.53.[5][6][7] This substantial decrease underscores the potent influence of the ortho-bromo substituent.

Table 1: Comparison of pKa Values for Substituted Anilines

| Compound | Substituent | pKa | Reference(s) |

| Aniline | H | 4.58 | [6][7] |

| 2-Methylaniline | 2-CH₃ | 4.39 | [6] |

| 2-Chloroaniline | 2-Cl | 2.64 | [6] |

| 2-Bromoaniline | 2-Br | 2.53 | [5] |

| 4-Methylaniline | 4-CH₃ | 5.12 | [6] |

| 4-Chloroaniline | 4-Cl | 3.98 | [6] |

| 4-Bromoaniline | 4-Br | 3.86 | [6] |

Note: pKa values can vary slightly depending on the experimental conditions.

Influence on Lipophilicity (logP)

The addition of a bromine atom generally increases the lipophilicity of a molecule, as reflected by a higher logP value. This is attributed to the large and nonpolar nature of the bromine atom. The experimental logP of aniline is 0.9, whereas 2-bromoaniline has a significantly higher logP of 2.19.[8][9] This increased lipophilicity can have a profound impact on a drug's ability to cross cell membranes, but may also influence its metabolic profile and potential for off-target effects.

Table 2: Comparison of logP Values for Substituted Anilines

| Compound | Substituent | logP | Reference(s) |

| Aniline | H | 0.90 | [9] |

| 2-Bromoaniline | 2-Br | 2.19 | [8][9] |

| 4-Bromoaniline | 4-Br | 1.84 | [9] |

Role in Metabolic Stability

The metabolic stability of a drug candidate is a critical factor in determining its in vivo half-life and dosing regimen. The introduction of a halogen, such as bromine, can be a strategic approach to block or alter metabolic pathways.[2][10] Aromatic hydroxylation, a common metabolic transformation catalyzed by cytochrome P450 enzymes, can be sterically hindered or electronically disfavored by the presence of a bulky and electron-withdrawing ortho-bromo substituent. This can lead to an increased metabolic stability and a longer duration of action. However, the effect of halogenation on metabolic stability is not always predictable and can be highly dependent on the specific molecular context. In some cases, it may open up new metabolic pathways.[11][12]

Table 3: Illustrative Metabolic Stability Data

| Compound | Half-life (t½) in Human Liver Microsomes (min) |

| Hypothetical Chiral Amine | 15 |

| Hypothetical ortho-Bromo Chiral Amine | > 60 |

This table provides a hypothetical example to illustrate the potential impact of ortho-bromination on metabolic stability. Actual values are compound-specific.

Facilitating Crystallization and Structural Elucidation

A significant, and often sought-after, consequence of introducing an ortho-bromo substituent is its ability to facilitate the crystallization of chiral amines. The bromine atom, with its electron-rich outer shell, can participate in non-covalent interactions, including halogen bonds and hydrogen bonds.[13][14] These directional interactions can play a crucial role in promoting the formation of a well-ordered crystal lattice, which is a prerequisite for single-crystal X-ray diffraction analysis. The ability to obtain high-quality crystals is invaluable for the unambiguous determination of the absolute stereochemistry of a chiral molecule, a critical step in drug development.[1][9][15][16][17]

The logical workflow for leveraging the ortho-bromo substituent for structural elucidation is depicted below.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of a Chiral ortho-Bromo Amine: (S)-1-(2-Bromophenyl)ethanamine

This protocol describes a representative synthesis of a chiral ortho-bromo amine.

Procedure:

-

Oxime Formation: To a solution of 1-(2-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (2.1 eq) and pyridine (1.85 eq). Heat the mixture at reflux for 4 hours. After cooling, concentrate the reaction mixture and add water to precipitate the product. Filter and dry the solid to obtain 1-(2-bromophenyl)ethan-1-one oxime.

-

Reduction to Amine: The oxime can be reduced to the corresponding amine using various methods, such as catalytic hydrogenation (e.g., using H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF). The choice of reducing agent and conditions may influence the stereochemical outcome. For stereoselective synthesis, a chiral reducing agent or a chiral catalyst would be employed.

Note: This is a generalized procedure. Specific reaction conditions, including temperature, reaction time, and purification methods, may need to be optimized.

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant of the chiral amine.[4][18][19][20][21]

Materials:

-

Calibrated pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

The ortho-bromo chiral amine sample (approx. 1 mM solution)

Procedure:

-

Prepare a ~1 mM solution of the ortho-bromo chiral amine in water containing 0.15 M KCl.

-

Acidify the solution to approximately pH 2 with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point.

Determination of logP by HPLC

This method provides a rapid and efficient way to estimate the lipophilicity of a compound.[22][23][24][25]

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile)

-

A set of standard compounds with known logP values

-

The ortho-bromo chiral amine sample

Procedure:

-

Prepare solutions of the standard compounds and the test compound in the mobile phase.

-

Inject each standard solution into the HPLC system and record the retention time (t_R).

-

Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

-

Create a calibration curve by plotting the log(k') of the standards against their known logP values.

-

Inject the test compound solution, determine its retention time, and calculate its log(k').

-

Use the calibration curve to determine the logP of the ortho-bromo chiral amine.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of the compound to metabolism by liver enzymes.[5][8][13][26][27]

Materials:

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

The ortho-bromo chiral amine sample (test compound)

-

A positive control compound with known metabolic instability

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLM, and the test compound at a final concentration of, for example, 1 µM.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the rate constant of metabolism, from which the in vitro half-life (t½) can be calculated (t½ = -0.693 / slope).

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the three-dimensional structure of a molecule.[1][9][15][16][17]

Procedure:

-

Crystal Mounting: A suitable single crystal of the ortho-bromo chiral amine is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of X-rays, and the diffraction pattern is collected as the crystal is rotated. Data are typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, high-resolution crystal structure.

-

Absolute Structure Determination: For chiral molecules, the absolute configuration is determined by analyzing the anomalous scattering of the X-rays, particularly by heavier atoms like bromine.

Conclusion

The ortho-bromo substituent is a powerful tool in the arsenal of the medicinal chemist. Its introduction into a chiral amine scaffold can predictably modulate key physicochemical properties such as pKa and lipophilicity, which are fundamental to a drug's pharmacokinetic profile. Furthermore, it can serve as a strategic blocking group to enhance metabolic stability and, crucially, act as a "crystallization handle" to facilitate the determination of absolute stereochemistry through single-crystal X-ray diffraction. A thorough understanding of the multifaceted roles of the ortho-bromo group, as detailed in this guide, empowers researchers to make more informed decisions in the design and optimization of novel chiral amine drug candidates.

References

- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 2. journaleras.com [journaleras.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 9. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction | MDPI [mdpi.com]

- 10. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. odr.chalmers.se [odr.chalmers.se]

- 14. The important role of the bromo group in improving the properties of organic nonlinear optical materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Absolute Configuration Analysis of Organic Compounds by Single Crystal X-ray Diffraction [jstage.jst.go.jp]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. DSpace [helda.helsinki.fi]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to the Material Safety of (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive analysis of the available Material Safety Data Sheet (MSDS) information for (R)-1-(2-Bromophenyl)ethanamine (CAS No. 113974-24-6). The following sections detail the chemical and physical properties, toxicological data, handling and storage procedures, and emergency protocols. This guide is intended to inform researchers, scientists, and drug development professionals on the safe handling and use of this compound.

Chemical and Physical Properties

This compound is an organic building block used in chemical research and development.[1] Its key identifying information and physical properties are summarized in the table below. It is important to note that while some physical data is available, a complete, experimentally verified dataset is not consistently reported across all sources.

| Property | Value | Source(s) |

| CAS Number | 113974-24-6 | [2][3] |

| Molecular Formula | C₈H₁₀BrN | [2][3] |

| Molecular Weight | 200.08 g/mol | [2][3] |

| Boiling Point | 248.5 ± 15.0 °C at 760 mmHg | [1] |

| Purity | Typically ≥98% | [1][3] |

| IUPAC Name | (1R)-1-(2-bromophenyl)ethanamine | [2] |

Toxicological Information

Detailed toxicological studies for this compound are not widely available in the public domain. The toxicological properties have not been fully investigated.[4] However, based on the GHS classifications for the hydrochloride salt and related compounds, it is prudent to handle this chemical as a hazardous substance. The primary hazards are summarized below.

| Hazard Category | Description |

| Acute Toxicity (Oral) | Harmful if swallowed.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] |

Note: These classifications are for the hydrochloride salt and should be considered relevant for the free amine.

Hazard Identification and Precautionary Measures

The GHS pictograms and hazard statements associated with the hydrochloride salt of this compound indicate that it should be handled with care.

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

-

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound are not provided in the reviewed safety data sheets. As a compound intended for research and development use only, specific experimental procedures would be developed by the end-user and are not part of the material safety documentation.[1][6]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to minimize risk. The following are general guidelines based on available safety information.

| Aspect | Recommendation | Source(s) |

| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [5][6] |

| Storage | Store at 4°C, protected from light. Keep containers tightly closed in a dry, cool, and well-ventilated place. | [3][6] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment. | [1][5] |

Emergency Procedures and First Aid

In the event of exposure or a spill, the following workflow should be initiated.

Caption: Emergency response workflow for this compound.

First-Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Conclusion

References

A Technical Guide to (R)-1-(2-Bromophenyl)ethanamine: Commercial Availability, Purity, and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2-Bromophenyl)ethanamine is a chiral primary amine that serves as a critical building block in the synthesis of various pharmaceutical compounds and research chemicals. Its stereospecific configuration is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the commercial suppliers, available purity grades, and detailed analytical methodologies for the quality control of this compound, tailored for professionals in drug development and scientific research.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, typically with a purity of 98% or greater. While this is the most commonly advertised grade, some suppliers may offer higher purity options upon request for more sensitive applications. The availability of detailed analytical data, such as NMR, HPLC, and LC-MS, varies among suppliers.[1][2][3] Researchers are advised to request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and impurity profiles.

Below is a summary of representative commercial suppliers and their standard offered purity for this compound.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Stated Purity |

| ChemScene | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | ≥98% |

| Moldb | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | 98% |

| Ambeed | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | High-quality, analytical data available |

| Chemrio | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | Not specified |

| Santa Cruz Biotechnology | 113974-24-6 | C₈H₁₀BrN | 200.08 g/mol | Lot-specific data on CoA |

| Sigma-Aldrich | 113899-55-1 (racemate) | C₈H₁₀BrN | 200.08 g/mol | Varies |

Quality Control and Analytical Protocols

Rigorous quality control is paramount to ensure the identity, purity, and enantiomeric excess of this compound for use in research and drug development. The following sections detail the typical experimental protocols for its analysis.

Workflow for Quality Control of this compound

The following diagram illustrates a standard workflow for the quality control of incoming this compound raw material.

Experimental Protocols

1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

Objective: To confirm the chemical structure of the compound.

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected Chemical Shifts (δ):

-

~7.5 ppm (d, 1H, Ar-H)

-

~7.3 ppm (t, 1H, Ar-H)

-

~7.1 ppm (t, 1H, Ar-H)

-

~7.0 ppm (d, 1H, Ar-H)

-

~4.3 ppm (q, 1H, CH-NH₂)

-

~1.6 ppm (s, 2H, NH₂)

-

~1.4 ppm (d, 3H, CH₃)

-

-

Acceptance Criteria: The obtained spectrum should be consistent with the reference spectrum of this compound.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Objective: To further confirm the carbon framework of the molecule.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Expected Chemical Shifts (δ):

-

~145 ppm (Ar-C)

-

~132 ppm (Ar-C)

-

~128 ppm (Ar-C)

-

~127 ppm (Ar-C)

-

~123 ppm (Ar-C)

-

~50 ppm (CH-NH₂)

-

~25 ppm (CH₃)

-

-

Acceptance Criteria: The number of signals and their chemical shifts should correspond to the structure of this compound.

-

2. Purity Assessment and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the compound and identify any volatile impurities.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Detector: Electron Ionization (EI) mode at 70 eV.

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak. The mass spectra of any additional peaks are analyzed to identify potential impurities. Common impurities may include starting materials from the synthesis, such as 1-(2-bromophenyl)ethanone, or byproducts from the reduction step.

3. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric excess (ee%) of the (R)-enantiomer.

-

Instrumentation: An HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is often effective for the separation of chiral amines. A common choice is a column with a cellulose or amylose derivative coated on a silica support (e.g., CHIRALCEL® OD-H or similar).

-

Mobile Phase: A mixture of a non-polar solvent and an alcohol, often with a small amount of an amine additive to improve peak shape. A typical mobile phase could be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

-

System Suitability: Inject a solution of the racemic mixture to ensure baseline separation of the two enantiomers.

-

Data Analysis: The enantiomeric excess is calculated using the following formula:

-

ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

-

Where Area(R) is the peak area of the (R)-enantiomer and Area(S) is the peak area of the (S)-enantiomer.

-

-

Acceptance Criteria: Typically, an enantiomeric excess of ≥99% is required for applications in asymmetric synthesis.

Potential Synthetic Impurities

Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common synthetic pathway involves the asymmetric reduction of 1-(2-bromophenyl)ethanone oxime.

Based on this pathway, potential impurities could include:

-

Starting Material: Unreacted 1-(2-bromophenyl)ethanone.

-

Intermediate: Residual 1-(2-bromophenyl)ethanone oxime.

-

Enantiomeric Impurity: The (S)-enantiomer, (S)-1-(2-Bromophenyl)ethanamine.

-

Byproducts: Impurities arising from the reduction process, which will depend on the specific reducing agent and catalyst used.

Conclusion

The quality of this compound is critical for its successful application in research and development. This guide provides a framework for sourcing and verifying the quality of this important chiral building block. By utilizing the described analytical protocols, researchers and drug development professionals can ensure the identity, purity, and enantiomeric integrity of the material, thereby contributing to the reliability and reproducibility of their scientific endeavors. It is always recommended to consult the supplier's specific documentation and perform in-house quality control to ensure the material meets the requirements of the intended application.

References

A Technical Review of the Discovery and Initial Applications of Chiral Bromophenylethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral bromophenylethylamines represent a significant class of compounds that have found extensive application as resolving agents in asymmetric synthesis and as key structural motifs in pharmacologically active molecules. Their discovery and the development of methods for their enantioselective synthesis and separation were pivotal moments in the broader history of stereochemistry. This technical guide provides an in-depth review of the seminal work on the discovery, synthesis, resolution, and initial pharmacological investigation of chiral bromophenylethylamines, with a focus on foundational compounds such as 1-(bromophenyl)ethylamine.

The Dawn of Chiral Amine Resolution: A Historical Perspective

The concept of chirality and the separation of enantiomers, known as resolution, dates back to the pioneering work of Louis Pasteur in 1848 with tartaric acid. However, the application of these principles to chiral amines took further development. The classical method for resolving racemic amines involves their reaction with a chiral acid to form diastereomeric salts. These salts, possessing different physical properties such as solubility, can then be separated by fractional crystallization. Early resolving agents for amines included naturally occurring chiral acids like tartaric acid, and alkaloids such as brucine and strychnine.[1][2]

Discovery and Early Synthesis of Chiral Bromophenylethylamines

While a definitive "discovery" of chiral bromophenylethylamines as a distinct class is not attributable to a single event, their emergence is intrinsically linked to the broader exploration of substituted phenylethylamines in the early to mid-20th century. The synthesis of the racemic precursor, 1-(bromophenyl)ethylamine, can be achieved through various established synthetic routes, often starting from the corresponding brominated acetophenone.

Experimental Protocol: Synthesis of Racemic 1-(4-Bromophenyl)ethylamine

A common laboratory-scale synthesis involves the reductive amination of 4-bromoacetophenone.

Materials:

-

4-Bromoacetophenone

-

Ammonium formate or ammonia

-

Reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

4-Bromoacetophenone is dissolved in a suitable solvent, such as methanol.

-

An excess of an ammonia source, like ammonium formate, is added to the solution.

-

A reducing agent, for instance, sodium cyanoborohydride, is gradually added while monitoring the reaction temperature.

-

The reaction is stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in water and the pH is adjusted to be acidic with hydrochloric acid.

-

The aqueous layer is washed with an organic solvent to remove unreacted starting material.

-

The aqueous layer is then made basic with a sodium hydroxide solution.

-

The liberated racemic 1-(4-bromophenyl)ethylamine is extracted with an organic solvent.

-

The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the racemic amine.

The Critical Step: Chiral Resolution

The separation of the enantiomers of bromophenylethylamines was a crucial step in unlocking their potential. The most historically significant and widely practiced method for this is diastereomeric salt crystallization.

Experimental Protocol: Classical Resolution of (±)-1-(4-Bromophenyl)ethylamine using (+)-Tartaric Acid

This protocol is a representative example of the classical resolution technique.

Materials:

-

Racemic (±)-1-(4-bromophenyl)ethylamine

-

(+)-Tartaric acid (L-(+)-tartaric acid)

-

Methanol

-

50% aqueous sodium hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Equimolar amounts of racemic 1-(4-bromophenyl)ethylamine and (+)-tartaric acid are dissolved in a minimal amount of hot methanol.

-

The solution is allowed to cool slowly to room temperature, and then often chilled further in an ice bath to promote crystallization. The diastereomeric salt of one of the enantiomers will preferentially crystallize due to lower solubility.

-

The crystals are collected by vacuum filtration and washed with a small amount of cold methanol. This initial crop of crystals is enriched in one diastereomer.

-

To improve the enantiomeric purity, the collected crystals can be recrystallized from hot methanol.

-

The purified diastereomeric salt is then treated with an excess of a strong base, such as 50% aqueous sodium hydroxide, to liberate the free amine.

-

The enantiomerically enriched amine is extracted into an organic solvent like diethyl ether.

-

The organic extract is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the resolved 1-(4-bromophenyl)ethylamine enantiomer.

-

The enantiomeric excess (e.e.) and specific rotation of the resolved amine are determined using polarimetry and chiral chromatography (e.g., HPLC or GC).

The following diagram illustrates the workflow for the classical resolution of a racemic amine.

Initial Uses of Chiral Bromophenylethylamines

Chiral Resolving Agents

One of the earliest and most enduring applications of chiral bromophenylethylamines is as resolving agents for racemic carboxylic acids. The principle is the reverse of their own resolution; the chiral amine is used to form diastereomeric salts with a racemic acid, which can then be separated by fractional crystallization. The bromo-substituent can influence the crystallinity and solubility of the resulting salts, sometimes offering advantages over the unsubstituted phenylethylamine.

Precursors in Asymmetric Synthesis

Resolved bromophenylethylamines became valuable chiral auxiliaries and synthons in the burgeoning field of asymmetric synthesis. Their primary amine functionality allows for the formation of chiral imines and amides, which can direct the stereochemical outcome of subsequent reactions. The bromo-substituent also provides a handle for further chemical modifications, such as cross-coupling reactions, expanding their synthetic utility.

Pharmacological Investigations: The Case of Brompheniramine

The initial pharmacological interest in chiral bromophenylethylamines is well-exemplified by the development of brompheniramine, a first-generation antihistamine.[3] Patented in 1948 and introduced for medical use in 1955, brompheniramine is a more complex derivative, but its core structure contains a chiral center attached to a bromophenyl group.[3]

It was discovered that the antihistaminic activity of brompheniramine resides almost exclusively in its dextrorotatory enantiomer, dexbrompheniramine.[4] This stereoselectivity is a common feature in pharmacology, where the three-dimensional arrangement of a molecule is critical for its interaction with chiral biological targets like receptors and enzymes.

The primary mechanism of action of dexbrompheniramine is as an antagonist of the histamine H1 receptor.[4] Histamine, a key mediator of allergic responses, exerts its effects by binding to H1 receptors on various cells, leading to symptoms like itching, sneezing, and runny nose. Dexbrompheniramine competitively blocks this interaction, thereby alleviating allergy symptoms.

The following diagram depicts the simplified signaling pathway of histamine H1 receptor activation and its inhibition by dexbrompheniramine.

Quantitative Data Summary

The following table summarizes key quantitative data for the enantiomers of 1-(4-bromophenyl)ethylamine. It is important to note that early literature values may vary due to differences in measurement techniques and sample purity.

| Compound | Enantiomer | Specific Rotation ([α]D) | Purity (e.e.) |

| 1-(4-Bromophenyl)ethylamine | (S)-(-) | -20.5° ± 1° (c=3 in methanol) | >99% |

| 1-(4-Bromophenyl)ethylamine | (R)-(+) | +20.5° ± 1° (c=3 in methanol) | ≥96% |

Data compiled from modern commercial sources, reflecting optimized resolution methods.

Conclusion

The discovery and development of chiral bromophenylethylamines mark a significant chapter in the history of stereochemistry and medicinal chemistry. The foundational work on their synthesis and, critically, their resolution into single enantiomers, paved the way for their widespread use as versatile tools in asymmetric synthesis. Furthermore, the early pharmacological investigations, exemplified by the stereoselective antihistaminic activity of dexbrompheniramine, underscored the profound importance of chirality in drug action and laid the groundwork for the development of more selective and efficacious therapeutic agents. This review serves as a guide to the fundamental principles and initial applications of this important class of chiral compounds.

References

Thermochemical Properties of (R)-1-(2-Bromophenyl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(2-Bromophenyl)ethanamine is a chiral amine of interest in synthetic chemistry and drug development. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, safety assessment, and computational modeling. This technical guide provides a summary of available thermochemical data and outlines the established experimental protocols for their determination. Due to a lack of direct experimental data for this compound, this paper presents computationally predicted data for a closely related positional isomer, (S)-1-(4-bromophenyl)ethylamine, to serve as an estimation. Detailed methodologies for bomb calorimetry and differential scanning calorimetry are provided to guide future experimental work.

Introduction

This compound is a primary amine containing a stereocenter and a brominated aromatic ring. Its structural features make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The thermochemical properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various process conditions. This information is critical for designing safe and efficient manufacturing processes, predicting reaction outcomes, and developing accurate computational models.

Thermochemical Data

As of the date of this publication, specific experimental thermochemical data for this compound has not been reported in peer-reviewed literature. However, computational methods provide a reliable estimation of these properties. The following table summarizes predicted thermochemical data for the positional isomer, (S)-(-)-1-(4-Bromophenyl)ethylamine, which can be used as an approximation for this compound. It is important to note that isomers can have different thermochemical properties, and these values should be used with this consideration in mind.[1]

Table 1: Predicted Thermochemical Properties of (S)-(-)-1-(4-Bromophenyl)ethylamine [1]

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | 197.59 | kJ/mol | Joback Calculated Property |

| Enthalpy of Formation (gas) | ΔfH°gas | 71.45 | kJ/mol | Joback Calculated Property |

| Enthalpy of Fusion | ΔfusH° | 17.09 | kJ/mol | Joback Calculated Property |

| Enthalpy of Vaporization | ΔvapH° | 53.03 | kJ/mol | Joback Calculated Property |

| Ideal Gas Heat Capacity | Cp,gas | See Table 2 | J/mol·K | Joback Calculated Property |

| Normal Boiling Point | Tboil | 552.35 | K | Joback Calculated Property |

| Normal Melting Point | Tfus | 346.92 | K | Joback Calculated Property |

Table 2: Predicted Ideal Gas Heat Capacity (Cp,gas) of (S)-(-)-1-(4-Bromophenyl)ethylamine as a Function of Temperature [1]

| Temperature (K) | Cp,gas (J/mol·K) |

| 298.15 | 150.0 (estimated) |

| 400 | 200.0 (estimated) |

| 500 | 250.0 (estimated) |

| 600 | 300.0 (estimated) |

| 700 | 350.0 (estimated) |

Note: The values in Table 2 are estimations based on typical trends for organic molecules of similar size and complexity, as specific temperature-dependent data from the source is not available.

Experimental Protocols

To obtain precise and accurate thermochemical data for this compound, experimental measurements are essential. The following sections detail the standard protocols for determining the key thermochemical properties.

Determination of Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation is typically derived from the experimentally determined enthalpy of combustion. This is achieved using a bomb calorimeter, which measures the heat released during complete combustion of the substance in an excess of oxygen.

Methodology:

-

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of this compound is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.

-

Thermal Equilibration: The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the corrected temperature rise. The standard enthalpy of formation is subsequently calculated using Hess's Law.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample (typically 5-15 mg for organic liquids) of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.[2]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating rate (e.g., 10-20 °C/min) over the desired temperature range.[3]

-

Baseline Measurement: A baseline scan is performed with both the sample and reference pans empty to correct for any instrumental asymmetry.

-

Standard Measurement: A scan is performed with a standard material of known heat capacity, such as sapphire, to calibrate the instrument.

-

Sample Measurement: The sample is scanned over the desired temperature range. The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the standard material at a given temperature, taking into account the masses of the sample and the standard.

Conclusion

This technical guide has summarized the currently available, albeit computationally predicted, thermochemical data for a positional isomer of this compound and provided detailed experimental protocols for the determination of its key thermochemical properties. The provided methodologies for bomb calorimetry and differential scanning calorimetry serve as a practical foundation for researchers seeking to obtain precise experimental data for this compound. Such data will be invaluable for enhancing the understanding of its chemical behavior and for the development of safe and efficient applications in the pharmaceutical and chemical industries. Future work should focus on the experimental determination of these properties to validate and refine computational models.

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even cause adverse effects. Diastereomeric salt crystallization is a classical and widely used method for efficient chiral resolution on both laboratory and industrial scales.[1][2][3][4] This application note provides a detailed protocol for the use of (R)-1-(2-Bromophenyl)ethanamine as a chiral resolving agent for the separation of racemic carboxylic acids.

This compound is an effective chiral resolving agent due to its rigid structure and the presence of a basic amino group that readily forms salts with acidic compounds. The steric and electronic properties imparted by the bromo-substituted phenyl ring can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, facilitating their separation by fractional crystallization.[2][4]

Principle of Resolution

The fundamental principle of this resolution method lies in the reaction of a racemic acid (a 1:1 mixture of (R)-acid and (S)-acid) with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine].

Diastereomers have different physical properties, including solubility in a given solvent.[2][4] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor. The less soluble diastereomeric salt is isolated by filtration. Subsequently, the enantiomerically pure acid can be recovered from the isolated diastereomeric salt by treatment with a strong acid, which protonates the amine, breaking the salt. Similarly, the other enantiomer of the acid can be recovered from the mother liquor.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific racemic acids to achieve optimal separation.

Protocol 1: Formation and Fractional Crystallization of Diastereomeric Salts

Materials:

-

Racemic carboxylic acid

-

This compound

-

Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, or mixtures thereof)

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (flasks, beakers, funnel, etc.)

-

Heating mantle or water bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

Procedure:

-

Salt Formation:

-

In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a pre-selected warm solvent.

-

In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Slowly add the amine solution to the stirred acid solution.

-

The formation of the diastereomeric salts may be instantaneous, appearing as a precipitate, or may require a period of stirring.

-

Heat the mixture to reflux until a clear solution is obtained. If the salt does not fully dissolve, add a small amount of additional solvent.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals and to ensure high diastereomeric purity.

-

Further cool the mixture in an ice bath or refrigerator for a specified period (e.g., 2-24 hours) to maximize the yield of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum. This is the first crop of diastereomerically enriched salt .

-

The mother liquor, which is now enriched in the other diastereomer, should be saved for the recovery of the other enantiomer of the acid.

-

-

Recrystallization for Purity Enhancement (Optional but Recommended):

-

To improve the diastereomeric purity, the collected salt can be recrystallized from the same or a different solvent system.

-

Dissolve the salt in a minimum amount of the hot solvent, allow it to cool slowly, and collect the crystals as described above. The purity of the diastereomeric salt should be monitored at each stage by measuring its specific rotation or by chiral HPLC analysis of the liberated acid.

-

Protocol 2: Liberation of the Enantiomerically Pure Carboxylic Acid

Procedure:

-

Acidification:

-

Suspend the diastereomerically pure salt in water or a biphasic mixture of water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Cool the suspension in an ice bath and slowly add 2 M HCl with vigorous stirring until the pH of the aqueous layer is approximately 1-2. This will break the salt, forming the free carboxylic acid and the hydrochloride salt of the resolving agent.

-

-

Extraction:

-

Extract the liberated carboxylic acid into an organic solvent (e.g., diethyl ether, ethyl acetate) three times.

-

Combine the organic layers.

-

-

Washing and Drying:

-

Wash the combined organic layers with a small amount of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent.

-

-

Isolation:

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

-

-

Recovery of the Resolving Agent:

-

The aqueous layer containing the hydrochloride salt of this compound can be basified with a strong base (e.g., NaOH) to a pH of 12-14.

-

The free amine can then be extracted with an organic solvent, dried, and the solvent evaporated to recover the resolving agent for reuse.

-

Data Presentation

The efficiency of the chiral resolution process is evaluated by determining the yield and the enantiomeric excess (ee) of the resolved acid. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or by measuring the specific rotation of the final product.

Table 1: Hypothetical Data for the Resolution of a Racemic Acid using this compound

| Entry | Racemic Acid | Resolving Agent Equiv. | Crystallization Solvent | Yield of Salt (%) | ee of Recovered Acid (%) | Configuration of Recovered Acid |

| 1 | Rac-Ibuprofen | 0.5 | Ethanol | 40 | >98 | S-(+) |

| 2 | Rac-Naproxen | 0.6 | Methanol | 45 | >99 | S-(+) |

| 3 | Rac-Mandelic Acid | 1.0 | Isopropanol | 35 | 95 | R-(-) |

| 4 | Rac-2-Phenylpropionic Acid | 0.5 | Acetone/Water (9:1) | 42 | 97 | S-(+) |

Note: The data presented in this table is hypothetical and serves as an example of expected results. Actual results will vary depending on the specific racemic acid and experimental conditions.

Visualization of the Experimental Workflow

The following diagrams illustrate the logical flow of the chiral resolution process.

Caption: Workflow for Diastereomeric Salt Formation.

Caption: Fractional Crystallization and Separation Workflow.

Caption: Liberation of the Enantiopure Acid Workflow.

References

Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1-(2-Bromophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of single enantiomers from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical and industrially scalable method for chiral resolution.[1] This technique relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2]

(R)-1-(2-Bromophenyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxylic acid to form a pair of diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. These salts will have distinct crystal packing and solubilities in a given solvent system, enabling their separation. This document provides a detailed protocol for the diastereomeric salt crystallization of a racemic carboxylic acid using this compound as the resolving agent. It is important to note that the optimal conditions, including solvent, stoichiometry, and temperature, are highly dependent on the specific carboxylic acid being resolved and must be determined empirically through screening experiments.

Principle of Chiral Resolution